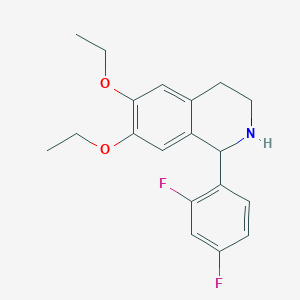![molecular formula C21H20ClNO3 B15007058 (4E)-2-(2-chlorophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15007058.png)
(4E)-2-(2-chlorophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the key intermediates. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-chlorobenzaldehyde with 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde under basic conditions to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with an appropriate amine to form the oxazole ring. This step usually requires heating and the presence of a catalyst.
Final Modifications: The final product is obtained after purification and any necessary modifications to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as chlorobenzene and chlorophenol.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolone and oxazolidinone.
Uniqueness
(4E)-2-(2-CHLOROPHENYL)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H20ClNO3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(4E)-2-(2-chlorophenyl)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO3/c1-12(2)16-10-14(13(3)9-19(16)25-4)11-18-21(24)26-20(23-18)15-7-5-6-8-17(15)22/h5-12H,1-4H3/b18-11+ |
Clave InChI |
YUQOJMQVZGTEKN-WOJGMQOQSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl)C(C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)


![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)

![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-Oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B15007043.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)
